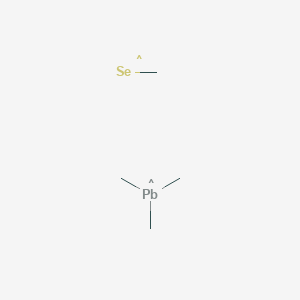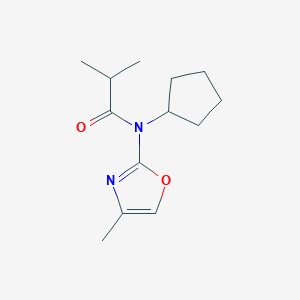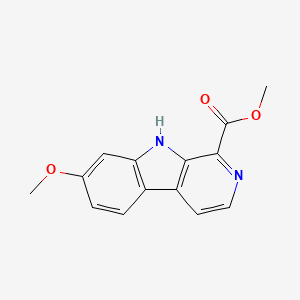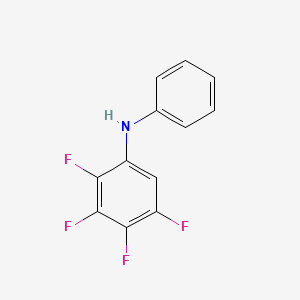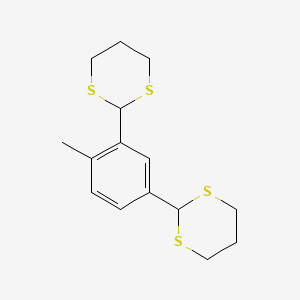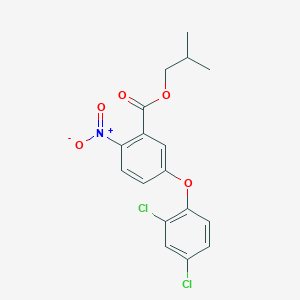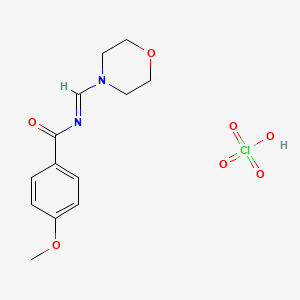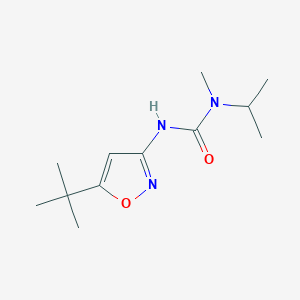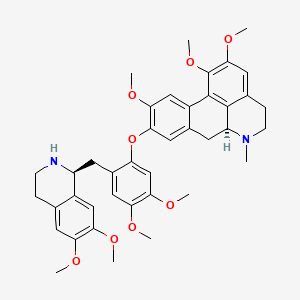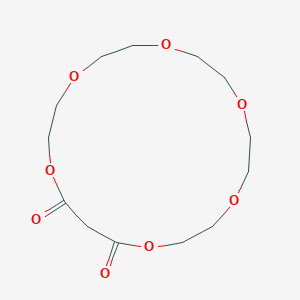
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione is a cyclic ether compound with the molecular formula C₁₂H₂₄O₆. It is known for its unique structure, which includes multiple ether linkages, making it a member of the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations, which makes them useful in a variety of chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione typically involves the cyclization of linear polyethers. One common method is the reaction of ethylene glycol derivatives under acidic or basic conditions to form the cyclic structure. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler ethers or alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound can be used to study ion transport mechanisms across biological membranes.
Industry: It is used in the synthesis of other complex organic molecules and as a phase transfer catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which 1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione exerts its effects is primarily through its ability to form stable complexes with cations. The ether linkages in the compound create a cavity that can encapsulate metal ions, stabilizing them and facilitating their transport or reaction. This property is particularly useful in catalysis and ion transport studies.
Comparaison Avec Des Composés Similaires
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione can be compared with other crown ethers such as:
18-Crown-6: Similar in structure but with a different cavity size, making it selective for different cations.
15-Crown-5: Smaller than this compound, and typically forms complexes with smaller cations.
12-Crown-4: Even smaller, with a higher selectivity for lithium ions.
The uniqueness of this compound lies in its specific cavity size and the stability of the complexes it forms, making it suitable for a variety of specialized applications.
Propriétés
Numéro CAS |
58484-46-1 |
|---|---|
Formule moléculaire |
C13H22O8 |
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
1,4,7,10,13,16-hexaoxacyclononadecane-17,19-dione |
InChI |
InChI=1S/C13H22O8/c14-12-11-13(15)21-10-8-19-6-4-17-2-1-16-3-5-18-7-9-20-12/h1-11H2 |
Clé InChI |
HFJSMWWDDQLBCG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOC(=O)CC(=O)OCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
